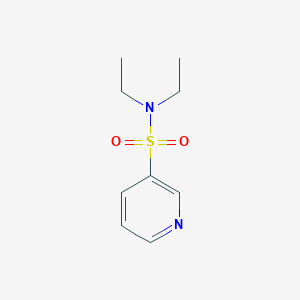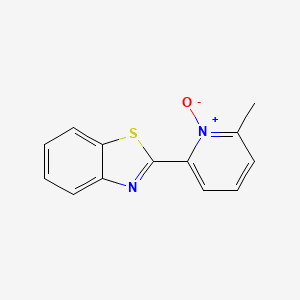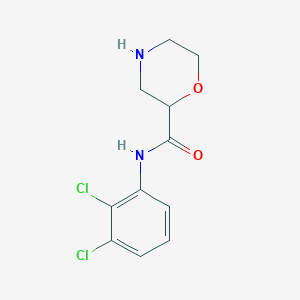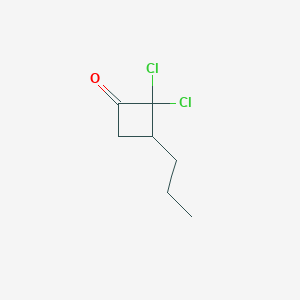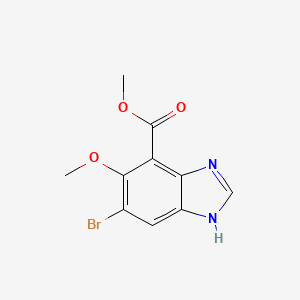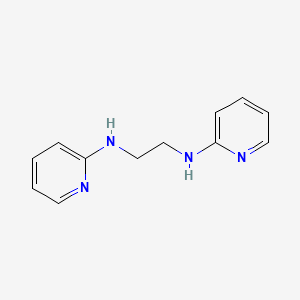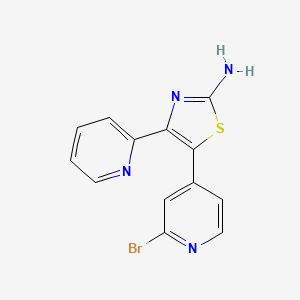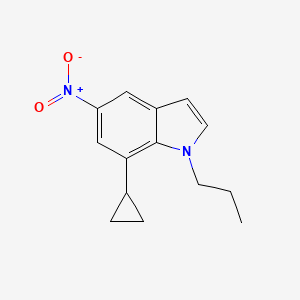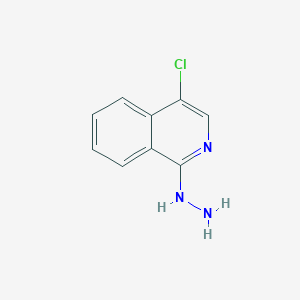
(4-Chloroisoquinolin-1-yl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloroisoquinolin-1-yl)hydrazine is a chemical compound that belongs to the class of hydrazines and isoquinolines This compound is characterized by the presence of a chloro group at the 4-position of the isoquinoline ring and a hydrazine group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloroisoquinolin-1-yl)hydrazine typically involves the reaction of 4-chloroisoquinoline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:
4-Chloroisoquinoline+Hydrazine Hydrate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Chloroisoquinolin-1-yl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted isoquinoline derivatives
Applications De Recherche Scientifique
(4-Chloroisoquinolin-1-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents for the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Chloroisoquinolin-1-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
- (4-Chloroquinolin-1-yl)hydrazine
- (4-Chloroisoquinolin-3-yl)hydrazine
- (4-Chloroisoquinolin-1-yl)methylhydrazine
Comparison: (4-Chloroisoquinolin-1-yl)hydrazine is unique due to the specific positioning of the chloro and hydrazine groups on the isoquinoline ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the chloro group at the 4-position enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C9H8ClN3 |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
(4-chloroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-12-9(13-11)7-4-2-1-3-6(7)8/h1-5H,11H2,(H,12,13) |
Clé InChI |
IVXPUXMWQCGSLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN=C2NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


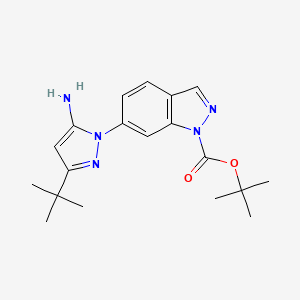

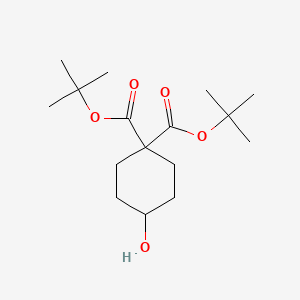
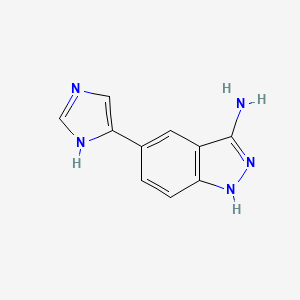
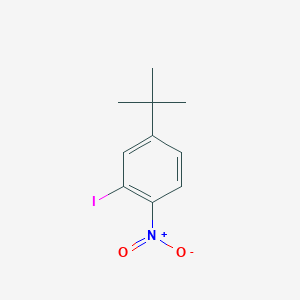
![Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate](/img/structure/B13880598.png)
